Product packaging for Methyl 2-methyl-5-nitrobenzoate(Cat. No.:CAS No. 77324-87-9)

Methyl 2-methyl-5-nitrobenzoate

Cat. No.: B181682
CAS No.: 77324-87-9
M. Wt: 195.17 g/mol
InChI Key: TVGKPVDDCDQBRC-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzoate Chemistry

Nitrobenzoate compounds, characterized by the presence of both a nitro group (-NO2) and a benzoate (B1203000) functional group on a benzene (B151609) ring, are a significant class of chemicals in organic chemistry. ontosight.ai The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the other substituents. This electronic effect is fundamental to the chemical behavior of nitrobenzoates, making them precursors for a wide array of more complex molecules.

Methyl 2-methyl-5-nitrobenzoate (B13354976) is a specific isomer within this family, with the methyl group at the second position and the nitro group at the fifth position relative to the methyl ester. This particular arrangement of substituents dictates its reactivity and steric hindrance, influencing the regioselectivity of reactions it undergoes. The study of such isomers is crucial for understanding structure-activity relationships and for the targeted synthesis of specific molecules.

Significance in Organic Synthesis and Medicinal Chemistry

The importance of Methyl 2-methyl-5-nitrobenzoate lies in its versatility as an intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, opening up pathways to a vast number of derivatives, including anilines and amides. These transformed molecules are often key components in the synthesis of pharmaceuticals and other biologically active compounds. evitachem.com

In medicinal chemistry, nitrobenzoate derivatives have been investigated for a range of pharmacological activities. nih.govmdpi.com For instance, some have shown potential as antimalarial agents and in the development of anticancer therapies. mdpi.comresearchgate.net The structural framework provided by this compound serves as a scaffold that can be modified to design and synthesize novel drug candidates. Its role as a key intermediate has been noted in the synthesis of various biologically active molecules. evitachem.com

Overview of Research Domains

Research involving this compound spans several domains. In synthetic organic chemistry, efforts are focused on developing efficient and environmentally friendly methods for its synthesis and for its conversion into other useful compounds. This includes exploring different nitration techniques and reduction methodologies.

In the field of medicinal chemistry, the compound is utilized as a starting material for the creation of new therapeutic agents. chemimpex.com Researchers are actively exploring how modifications to its structure can lead to enhanced biological activity and selectivity for specific targets. Furthermore, its derivatives are being investigated in material science, where their properties can be harnessed for the development of new materials. evitachem.com A notable application is its use as an intermediate in the synthesis of the V2 receptor antagonist, tolvaptan. researchgate.netgoogle.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol nih.gov
CAS Number 77324-87-9 nih.gov
IUPAC Name This compound nih.gov

| Synonyms | Methyl 5-nitro-2-methylbenzoate, 2-Methyl-5-nitro-benzoic acid methyl ester, 5-Nitro-o-toluic Acid Methyl Ester nih.gov |

This table is interactive. Click on the headers to sort.

Synthesis and Reactions

The primary method for synthesizing this compound involves the nitration of a precursor molecule. A common starting material is methyl 2-methylbenzoate (B1238997). The nitration process introduces the nitro group onto the aromatic ring. The conditions of the nitration reaction, such as the choice of nitrating agent and reaction temperature, are critical for achieving the desired regioselectivity and yield.

One documented synthesis route involves the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) to produce 5-methyl-2-nitrobenzoic acid, which is a related compound. researchgate.net The esterification of 2-methyl-5-nitrobenzoic acid with methanol (B129727) is another key synthetic step.

Research Findings and Applications

Recent research has highlighted the utility of this compound in various synthetic endeavors. For example, it has been identified as a potential genotoxic impurity in the synthesis of the drug Lenalidomide, necessitating the development of sensitive analytical methods for its detection. amazonaws.com

The versatility of the nitrobenzoate scaffold is further demonstrated by studies on related compounds. For instance, research on a nitrobenzoate-derived compound, designated X8, revealed its ability to impair vascular development in zebrafish, suggesting its potential as an anti-angiogenic agent for cancer treatment. nih.govmdpi.com Organotin(IV) 3-nitrobenzoate compounds have also been synthesized and evaluated for their antimalarial activity. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Methyl 2-methylbenzoate
Methyl 3-methylbenzoate
5-methyl-2-nitrobenzoic acid
2-methyl-5-nitrobenzoic acid
Lenalidomide
Tolvaptan
Organotin(IV) 3-nitrobenzoate
Nitric acid
Acetic anhydride
Methanol
Aniline
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B181682 Methyl 2-methyl-5-nitrobenzoate CAS No. 77324-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGKPVDDCDQBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402596
Record name methyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77324-87-9
Record name methyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER
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Synthetic Methodologies and Reaction Pathways

Esterification Routes for Methyl 2-Methyl-5-Nitrobenzoate (B13354976)

The formation of an ester from a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry. In the context of Methyl 2-methyl-5-nitrobenzoate, this involves the reaction of 2-methyl-5-nitrobenzoic acid with methanol (B129727). evitachem.com

The direct esterification of 2-methyl-5-nitrobenzoic acid with methanol, often catalyzed by an acid, is a common synthetic approach. evitachem.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and the water formed as a byproduct is removed. youtube.com

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. jove.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. youtube.comjove.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). youtube.comjove.com

The subsequent steps involve:

Nucleophilic Attack: The methanol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jove.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comjove.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst. jove.com

While traditional Fischer esterification employs mineral acids like sulfuric acid, alternative catalytic systems have been developed to offer advantages such as easier separation and reduced environmental impact. rug.nlscispace.com Solid acid catalysts, for instance, provide a heterogeneous reaction medium, simplifying catalyst recovery and product purification. rug.nlijstr.org

Montmorillonite K10 clay activated with orthophosphoric acid has been shown to be an effective solid acid catalyst for the esterification of substituted benzoic acids. ijstr.org This catalyst allows for the reaction to proceed under solvent-free conditions, with high yields for both electron-donating and electron-withdrawing substituents on the benzoic acid. ijstr.org Other solid acid catalysts, such as H3PO4/TiO2-ZrO2, have also been successfully employed for the esterification of aromatic acids, demonstrating high activity and selectivity. scispace.com Lewis acids, like certain bismuth(III) compounds, have also been investigated as catalysts for esterification, although their effectiveness can be limited by side reactions. rug.nl

Table 1: Comparison of Catalytic Approaches in Esterification

Catalyst TypeExample(s)AdvantagesDisadvantages
Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)High catalytic activity, low cost. masterorganicchemistry.comCorrosive, difficult to separate from the reaction mixture, generates acidic waste. rug.nl
Solid Acids Phosphoric acid-modified Montmorillonite K10, H₃PO₄/TiO₂-ZrO₂Easily separable, reusable, environmentally benign. scispace.comijstr.orgMay have lower activity than mineral acids, potential for catalyst deactivation. scispace.com
Lewis Acids Bismuth(III) compounds (e.g., Bi(OTf)₃)Can be active in low concentrations. rug.nlCan promote side reactions like ether formation, may have moderate yields. rug.nl

Nitration of Methyl 2-Methylbenzoate (B1238997) and Related Precursors

An alternative synthetic route to this compound involves the nitration of a precursor ester, methyl 2-methylbenzoate. This method introduces the nitro group onto the aromatic ring after the ester functionality is already in place.

Nitration is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.comunacademy.com The reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org The role of the sulfuric acid is to act as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). libretexts.orgjove.com

The mechanism proceeds in two main steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion. jove.com

Electrophilic Attack: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comjove.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

When an aromatic ring is already substituted, the existing substituent influences the position of the incoming electrophile. This is known as the directing effect of the substituent. The methyl group (-CH₃) and the methoxycarbonyl group (-COOCH₃) on methyl 2-methylbenzoate have different directing effects.

The methyl group is an activating group and an ortho, para-director. youtube.com This means it increases the rate of electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the methoxycarbonyl group is a deactivating group and a meta-director. issr.edu.kh It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In the case of methyl 2-methylbenzoate, the directing effects of both the methyl and methoxycarbonyl groups must be considered. The methyl group at position 2 activates the ortho (position 3) and para (position 5) positions. The methoxycarbonyl group at position 1 deactivates the ring and directs incoming groups to the meta position (positions 3 and 5). The position that is meta to the deactivating ester group and ortho or para to the activating methyl group will be favored. In this specific case, nitration is expected to predominantly occur at the 5-position, which is para to the activating methyl group and meta to the deactivating ester group, to yield this compound. The steric hindrance from the methyl group may also influence the distribution of isomers. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-CH₃ (Methyl)Activatingortho, para youtube.com
-COOCH₃ (Methoxycarbonyl)Deactivatingmeta issr.edu.kh
Green Chemistry Approaches in Nitration

Traditional nitration methods often rely on a mixture of concentrated nitric and sulfuric acids, which, while effective, pose significant environmental and safety concerns due to their corrosive nature and the generation of acidic waste. rasayanjournal.co.inbenthamdirect.com In response, green chemistry principles have spurred the development of more sustainable alternatives for the synthesis of nitroaromatic compounds like this compound.

One such approach involves the use of urea (B33335) nitrate (B79036) in the presence of concentrated sulfuric acid. rasayanjournal.co.in This method is considered more environmentally friendly as it utilizes a solid, less corrosive nitrating agent and can often be performed at room temperature, enhancing safety. rasayanjournal.co.in The reactions typically result in high yields of mono-nitro compounds with good regioselectivity, and the workup is often a simple aqueous procedure. rasayanjournal.co.in

Another green strategy is the use of dinitrogen pentoxide (DNP, N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. nih.gov DNP is an effective and eco-friendly nitrating agent that can be used in near-stoichiometric amounts, significantly reducing acidic waste. nih.gov The TFE solvent is non-hazardous and can be easily recovered and reused, further bolstering the green credentials of this method. nih.gov

Biocatalysis also presents a promising avenue for green nitration. digitellinc.com Enzymes such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide and sodium nitrite, can catalyze the oxidative nitration of electron-rich aromatic compounds under mild, environmentally friendly conditions. digitellinc.com While still an area of active research, biocatalytic methods hold the potential for highly selective and sustainable nitration processes. digitellinc.com

Mechanochemistry, which involves reactions conducted by milling or grinding, offers a solvent-minimized approach. rsc.org Using a benign, bench-stable nitrating reagent derived from saccharin (B28170) under ball milling conditions can efficiently nitrate aromatic compounds, significantly improving green metrics compared to traditional solvent-based methods. rsc.org

Table 1: Comparison of Green Nitration Methodologies

Nitrating System Advantages Disadvantages
Urea Nitrate/H₂SO₄ Milder conditions, simple workup, high regioselectivity. rasayanjournal.co.in Still requires strong acid.
Dinitrogen Pentoxide/TFE Reusable solvent, minimal acidic waste, high yields. nih.gov Requires preparation of DNP.
Biocatalysis (e.g., HRP) Mild conditions, high selectivity, renewable catalysts. digitellinc.com Substrate scope may be limited.
Mechanochemistry Solvent-minimized, energy-efficient. rsc.org May require specialized equipment.

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound—the nitro group and the ester moiety—provide a versatile platform for a wide range of chemical transformations and the synthesis of diverse derivatives.

The reduction of the nitro group to an amino group is a fundamental transformation, yielding Methyl 2-methyl-5-aminobenzoate, a valuable synthetic intermediate. evitachem.comnih.gov This conversion can be achieved using various reducing agents. Classic methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another common and effective method. spcmc.ac.in

For selective reductions, particularly in the presence of other reducible functional groups, reagents like stannous chloride (SnCl₂) in hydrochloric acid can be employed. spcmc.ac.in The resulting amino compound, Methyl 2-methyl-5-aminobenzoate, is a precursor for the synthesis of various biologically active molecules and materials. nih.govnih.gov

The ester group of this compound can undergo several important chemical modifications. Hydrolysis of the ester, typically under acidic or basic conditions, yields 2-methyl-5-nitrobenzoic acid. evitachem.com The rate of hydrolysis is influenced by the pH and the presence of substituents on the aromatic ring. oieau.fr For instance, the electron-withdrawing nitro group can affect the rate of hydroxide-ion-catalyzed hydrolysis. oieau.fr

Transesterification, the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst, allows for the synthesis of different alkyl esters of 2-methyl-5-nitrobenzoic acid. This reaction can be useful for modifying the physical and chemical properties of the molecule.

The functional groups of this compound and its derivatives can be further modified for various analytical and synthetic applications. For instance, the amino group of Methyl 2-methyl-5-aminobenzoate can be acylated to form amides or can react with other molecules to create more complex structures. rsc.org The synthesis of Methyl 2-acetoxy-5-aminobenzoate is one such example of derivatization. prepchem.com

These derivatization strategies are crucial for creating libraries of compounds for screening purposes or for attaching the molecule to other substrates. For example, the ester group can be used to link the molecule to a fluorescent probe for analytical applications. chemshuttle.com

Halogenation reactions can introduce halogen atoms onto either the aromatic ring or the benzylic methyl group of this compound and its derivatives, leading to a wider range of synthetic intermediates.

Bromination of the benzylic methyl group can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN). amazonaws.comgoogle.com This reaction produces Methyl 2-(bromomethyl)-5-nitrobenzoate, a reactive intermediate that can be used in subsequent nucleophilic substitution reactions. chemspider.comnih.gov

Halogenation of the aromatic ring can also be performed. For example, the synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate involves the introduction of a bromine atom onto the benzene ring. nih.gov The position of halogenation is directed by the existing substituents on the ring.

Table 2: Key Functional Group Transformations and Derivatizations

Starting Material Reagents and Conditions Product
This compound H₂, Pd/C or SnCl₂/HCl Methyl 2-methyl-5-aminobenzoate nih.govspcmc.ac.in
This compound H₃O⁺ or OH⁻, heat 2-methyl-5-nitrobenzoic acid evitachem.comoieau.fr
This compound N-Bromosuccinimide (NBS), AIBN Methyl 2-(bromomethyl)-5-nitrobenzoate amazonaws.comgoogle.com
Methyl 2-aminobenzoate N-methyl-N-n-butylimidazole tribromide Methyl 3,5-dibromo-2-aminobenzoate google.com

Reaction Kinetics and Mechanistic Studies

Understanding the reaction kinetics and mechanism of the nitration of methyl benzoate (B1203000) is crucial for optimizing reaction conditions and controlling product distribution. The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. mnstate.eduscribd.com

The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid. aiinmr.comyoutube.com The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. aiinmr.comyoutube.com

The electron-withdrawing ester group (-COOCH₃) on the methyl benzoate ring is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic attack compared to benzene. scribd.comukessays.com This deactivating nature is due to the inductive effect and resonance, which pull electron density away from the ring.

Furthermore, the ester group is a meta-director. This means that the incoming electrophile (the nitronium ion) will predominantly add to the carbon atom at the meta position relative to the ester group. scribd.comukessays.com This regioselectivity is because the carbocation intermediates (arenium ions) formed by attack at the ortho and para positions are destabilized by having the positive charge adjacent to the electron-withdrawing carbonyl group. scribd.com The intermediate for meta substitution avoids this unfavorable arrangement and is therefore lower in energy.

The reaction proceeds through a two-step mechanism:

Attack of the π-electrons of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). mnstate.edubrainly.com

Deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or water) to restore the aromaticity of the ring and form the final product, Methyl 3-nitrobenzoate. aiinmr.com

While the primary product of the nitration of methyl benzoate is the meta isomer, small amounts of the ortho and para isomers are also formed. ukessays.com The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitrated and other side products. orgsyn.org

Investigation of Reaction Intermediates

The formation of aromatic nitro compounds typically proceeds via electrophilic aromatic substitution, a mechanism characterized by key reactive intermediates. In the synthesis of related compounds like methyl m-nitrobenzoate, the reaction between nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

This nitronium ion is the active electrophile that attacks the electron-rich benzene ring. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or a sigma complex. aiinmr.com This intermediate is a critical species in the reaction pathway. The subsequent loss of a proton from the ring by a weak base, such as the conjugate base of the acid catalyst, restores the stable aromatic system, leading to the final nitrated product. aiinmr.com

For the synthesis of the precursor 2-methyl-5-nitrobenzoic acid, the nitration of 3-methylbenzoic acid would similarly involve the formation of a nitronium ion and a subsequent arenium ion intermediate. researchgate.net Furthermore, in reactions involving the nitro group of related compounds, it is speculated that reduction of the 5-nitro group can form a reactive intermediate capable of covalent bonding to biological macromolecules like DNA. jocpr.com

Role of Steric and Electronic Effects on Reactivity

The reactivity of the benzene ring and the orientation of incoming substituents are profoundly influenced by the steric and electronic properties of the groups already present on the ring.

Electronic Effects: The substituents on the aromatic ring dictate the position of electrophilic attack by either donating or withdrawing electron density.

Electron-donating groups (Activating groups): The methyl group (-CH₃) is an electron-donating group, which activates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (Deactivating groups): The ester (-COOCH₃) and nitro (-NO₂) groups are strong electron-withdrawing groups. aiinmr.combrainly.com They deactivate the ring, making it less reactive, and direct incoming electrophiles to the meta position. brainly.com

In the nitration of methyl 3-methylbenzoate (B1238549) to form the precursor for 5-methyl-2-nitrobenzoic acid, the directing effects of both the methyl and ester groups are in play. The methyl group at C3 directs ortho and para (to C2, C4, C6), while the ester group at C1 directs meta (to C3, C5). The formation of 5-methyl-2-nitrobenzoic acid indicates a complex interplay of these directing influences. researchgate.net The nitro group's presence further enhances the acidity of the carboxylic acid due to its electron-withdrawing nature. solubilityofthings.com

Steric Effects: Steric hindrance arises from the physical bulk of functional groups, which can impede the approach of a reagent to a particular reaction site.

In the esterification of substituted benzoic acids, substituents in the ortho position to the carboxylic acid group generally lead to lower reaction yields compared to their meta or para isomers. This is attributed to the steric bulk of the ortho-substituent hindering the approach of the alcohol. mdpi.com

The following table, derived from studies on the esterification of various substituted benzoic acids, illustrates the impact of substituent position on reaction yield, highlighting the role of steric and electronic effects. mdpi.com

SubstituentPositionYield (%)Primary Effect
-CH₃para93.5Electronic (donating)
meta85.1Electronic (donating)
ortho82.3Steric Hindrance
-Clpara90.0Electronic (withdrawing)
meta84.3Electronic (withdrawing)
ortho82.2Steric Hindrance
-NO₂para70.8Electronic (withdrawing)
meta50.1Electronic (withdrawing)
ortho65.3Steric Hindrance/Electronic
-OCH₃para90.8Electronic (donating)
meta80.2Electronic (donating)
ortho85.1Steric Hindrance/Electronic

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl 2-methyl-5-nitrobenzoate (B13354976), both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a complete picture of its atomic arrangement.

The ¹H NMR spectrum of Methyl 2-methyl-5-nitrobenzoate provides precise information about the chemical environment of the hydrogen atoms in the molecule. In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the proton signals were clearly resolved. nih.gov

The aromatic region of the spectrum displays three distinct signals corresponding to the protons on the benzene (B151609) ring.

A doublet observed at δ 8.78 ppm is assigned to the proton at position 6 (H-6). Its small coupling constant (J = 2.7 Hz) indicates a meta-coupling with the proton at position 4 (H-4). nih.gov

The proton at position 4 (H-4) appears as a doublet of doublets at δ 8.25 ppm. This splitting pattern arises from an ortho-coupling to the proton at position 3 (J = 8.4 Hz) and a meta-coupling to the proton at position 6 (J = 2.7 Hz). nih.gov

The proton at position 3 (H-3) is observed as a doublet at δ 7.44 ppm with a larger coupling constant (J = 8.4 Hz), characteristic of an ortho-relationship with H-4. nih.gov

In the upfield region, two singlets are present.

The signal at δ 3.96 ppm corresponds to the three protons of the methyl ester (-OCH₃) group. nih.gov

The signal at δ 2.73 ppm is assigned to the three protons of the methyl group (-CH₃) attached to the aromatic ring at position 2. nih.gov

Another analysis performed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 200 MHz showed comparable signals for the aromatic protons at δ 8.52 (d, J = 2.4 Hz, 1H), 8.29 (dd, J = 8.5, 2.6 Hz, 1H), and 7.62 (d, J = 8.5 Hz, 1H). google.com The difference in chemical shifts is attributable to the change in solvent.

¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.78 d 2.7 1H H-6
8.25 dd 8.4, 2.7 1H H-4
7.44 d 8.4 1H H-3
3.96 s 3H -OCH₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum, recorded at 100 MHz in CDCl₃, shows nine distinct carbon signals, corresponding to the nine carbon atoms in this compound. nih.gov

The carbonyl carbon of the ester group is the most downfield signal, appearing at δ 165.8 ppm. nih.gov

The aromatic carbons attached to the nitro group (C-5) and the ester group (C-1) are found at δ 147.8 and 145.9 ppm, respectively. nih.gov The other aromatic carbons appear at δ 132.7, 130.4, 126.0, and 125.6 ppm. nih.gov

The methoxy (B1213986) carbon (-OCH₃) of the ester group gives a signal at δ 52.3 ppm. nih.gov

The methyl carbon (-CH₃) attached to the ring resonates at δ 21.7 ppm. nih.gov

¹³C NMR Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment
165.8 C=O
147.8 Aromatic C
145.9 Aromatic C
132.7 Aromatic C
130.4 Aromatic C
126.0 Aromatic C
125.6 Aromatic C
52.3 -OCH₃

While one-dimensional NMR is sufficient for the structural assignment of this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for confirming these assignments. ruifuchems.com

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak between the proton signal at δ 2.73 ppm and the carbon signal at δ 21.7 ppm, confirming the C-H bond of the ring's methyl group. Similarly, it would link the methoxy protons (δ 3.96 ppm) to the methoxy carbon (δ 52.3 ppm) and the aromatic protons to their respective carbons. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. While a detailed spectrum for this specific compound is not widely published, the expected peaks can be predicted based on characteristic group frequencies and data from similar molecules. rsc.org

C=O Stretching: A strong absorption band is expected around 1720-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group. Data for a structurally related compound shows this peak at 1720 cm⁻¹. rsc.org

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1560-1515 cm⁻¹ and a symmetric stretch between 1355-1345 cm⁻¹. A related compound exhibits the asymmetric NO₂ stretch at 1533 cm⁻¹. rsc.org

C-O Stretching: The ester C-O stretches are expected in the 1300-1100 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring skeletal vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. While specific experimental Raman data for this compound is scarce in the literature, the spectrum would be expected to show characteristic signals. The symmetric vibrations of the nitro group and the aromatic ring breathing modes are typically strong and easily identifiable in a Raman spectrum. The C=O stretch is generally weaker in Raman than in IR. The technique would be particularly useful for observing the symmetric NO₂ stretch (ca. 1350 cm⁻¹) and various skeletal vibrations of the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for detection and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the trace analysis of this compound and its related impurities. In a relevant study focused on the synthesis of Lenalidomide, a method was developed for the trace level determination of several potential genotoxic impurities, including the structurally similar Methyl-2-bromomethyl-5-nitrobenzoate (PGI-7). nih.gov

The analysis is typically performed using a gas chromatograph coupled to a mass spectrometer. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. For trace analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.gov This approach is critical in pharmaceutical quality control to ensure that potentially harmful impurities are below the stringent limits set by regulatory agencies. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Nitrobenzoate Derivatives

Parameter Value
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium
Mass Spectrometer Agilent 5973N or equivalent
Ionization Mode Electron Impact (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Detection Mode Selected Ion Monitoring (SIM)

Note: This table presents typical parameters used for the analysis of structurally related nitrobenzoate compounds and serves as a representative example.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of pharmaceutical compounds, including non-volatile and thermally labile molecules. It is particularly valuable for impurity profiling, which involves the identification and quantification of impurities in a drug substance or product. fishersci.ca For this compound, LC-MS can be employed to separate the main component from its synthesis-related impurities and degradation products.

The separation is achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, followed by detection with a mass spectrometer. The choice of the stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation. High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which can be used to determine the elemental composition of impurities, facilitating their identification. fishersci.ca Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. iucr.org

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. Electrospray Ionization (ESI) is a soft ionization technique that is commonly used in LC-MS for the analysis of polar and semi-polar molecules. fishersci.ca In ESI, a high voltage is applied to a liquid stream of the analyte solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is known for producing intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which helps in determining the molecular weight of the compound and its impurities. fishersci.ca

Another relevant ionization technique is Atmospheric Pressure Chemical Ionization (APCI), which is suitable for less polar compounds that are not efficiently ionized by ESI. In APCI, the analyte is vaporized and then ionized by a corona discharge. While ESI is generally preferred for many pharmaceutical analyses, the specific properties of this compound and its potential impurities would dictate the most appropriate ionization method.

X-ray Crystallography and Solid-State Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular structure and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound was not found, analysis of closely related structures, such as methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate and other nitrobenzoate derivatives, provides a strong basis for understanding its likely molecular geometry. nih.gov For such compounds, single crystals are typically grown by slow evaporation of a suitable solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is used to determine the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

The resulting data allows for the precise determination of bond lengths, bond angles, and torsion angles. For this compound, it would be expected that the benzene ring is essentially planar. The methyl ester and nitro groups would be attached to the ring, and their orientations relative to the ring plane would be determined by steric and electronic factors.

Table 2: Representative Crystallographic Data for a Related Nitrobenzoate Compound (Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate)

Parameter Value
Chemical Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.6370(15) Å, b = 8.7880(18) Å, c = 11.329(2) Å
α = 81.06(3)°, β = 78.48(3)°, γ = 68.39(3)°
Volume 689.9(3) ų
Z 2

Data from a study on a structurally similar compound to illustrate typical crystallographic parameters. nih.gov

The solid-state packing of this compound is expected to be governed by a variety of intermolecular interactions, which can be elucidated from crystallographic data. Based on studies of analogous molecules, several types of interactions are likely to be present. mdpi.com

Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a role in stabilizing the crystal lattice. In related structures, such as methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, intermolecular C—H···O hydrogen bonds link the molecules together. iucr.orgnih.gov The oxygen atoms of the nitro group and the carbonyl group of the ester are potential hydrogen bond acceptors.

The interplay of these non-covalent interactions dictates the packing arrangement of the molecules in the crystal, which in turn influences the physical properties of the solid material, such as its melting point and solubility.

Crystal Engineering and Polymorphism Studies

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Research Findings:

Currently, there are no specific research findings or crystallographic data available in the public domain concerning the crystal engineering or polymorphism of this compound. Searches of the Cambridge Structural Database (CSD) and other scientific repositories did not yield any entries that would allow for a detailed analysis of its crystal packing, intermolecular interactions, or potential polymorphic forms.

Hypothetical Considerations Based on Analogous Structures:

While direct data is absent, the principles of crystal engineering can be applied to hypothesize the potential structural behavior of this compound by examining related molecules, such as other nitrobenzoic acid esters and their precursors. mdpi.comnih.govresearchgate.net For instance, studies on isomers like methyl 4-hydroxy-3-nitrobenzoate show the significant role of hydrogen bonding and π-stacking interactions in defining the crystal structure. mdpi.com In the absence of strong hydrogen bond donors in this compound, weaker interactions such as C-H···O bonds, as well as π-π stacking interactions involving the nitro group and the benzene ring, would likely play a crucial role in its crystal packing. researchgate.net

The presence of the methyl and nitro substituents on the benzene ring, along with the methyl ester group, introduces a degree of conformational flexibility, which can influence the formation of different crystal packing arrangements and potentially lead to polymorphism. nih.gov Computational crystal structure prediction (CSP) methods could be employed to explore the theoretical polymorphic landscape of this compound, identifying potential crystal structures and their relative stabilities. researchgate.netresearchgate.netwikipedia.orgnih.gov

Data Tables:

Due to the lack of available experimental data, no data tables for crystallographic parameters or polymorphic forms of this compound can be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For methyl 2-methyl-5-nitrobenzoate (B13354976), these calculations can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and the energies of its molecular orbitals.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like methyl 2-methyl-5-nitrobenzoate. DFT studies can provide reliable predictions of various molecular properties.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. In molecules with rotatable bonds, such as the C(ar)-C(carbonyl) bond in this compound, multiple conformers can exist. researchgate.net Theoretical calculations can identify the most stable conformers and the energy barriers between them. For instance, in related nitrobenzoate compounds, the nitro group may be twisted relative to the benzene (B151609) ring. nih.gov

Table 1: Predicted Conformational Data for a Related Compound (Methyl 3-nitrobenzoate)

Conformer Relative Population (in vacuum)
It 66%
Ic 34%

Data derived from a study on a structurally similar compound and may not be fully representative of this compound. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. scispace.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. researchgate.net A smaller energy gap generally indicates higher chemical reactivity and is associated with the molecule's ability to participate in charge transfer interactions. scispace.comresearchgate.net DFT calculations are widely used to compute the energies of these orbitals and the resulting energy gap. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gap Data from a Theoretical Study on a Related Compound

Parameter Energy (eV)
EHOMO -7.5087
ELUMO -2.6225
Energy Gap (ΔE) 4.8862

This data is from a study on methylamine (B109427) with 2-nitrobenzoic acid and serves as an illustrative example. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. wolfram.comuantwerpen.be

In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wolfram.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ester groups, while the areas around the hydrogen atoms would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species. uantwerpen.be

Hartree-Fock (HF) theory is another foundational ab initio method in quantum chemistry. github.io While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights and serves as a starting point for more advanced computational methods. github.io HF calculations can be used to determine the equilibrium geometry and to understand the electronic structure of molecules like nitroaromatic compounds. scielo.br

Density Functional Theory (DFT) Studies

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of properties such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to validate the computed molecular structure and to aid in the assignment of spectral features. scirp.orgresearchgate.net For instance, DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy after appropriate scaling. scirp.org This synergy between theoretical prediction and experimental validation is a cornerstone of modern structural chemistry.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation of organic molecules. nih.gov For this compound, theoretical calculations can provide insights into the expected ¹H and ¹³C NMR spectra, aiding in the confirmation of its structure. These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which calculate the magnetic shielding tensors of each nucleus.

The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro and ester groups. The nitro group, being strongly electron-withdrawing, will deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield). The methyl ester group also has an electron-withdrawing effect. The methyl protons of the ester and the ring-attached methyl group would appear as singlets at characteristic chemical shift values.

Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 160-180 ppm. The aromatic carbons would have shifts influenced by the attached substituents, with the carbon bearing the nitro group being significantly deshielded.

Computational Prediction of Vibrational Spectra (IR, Raman)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. elixirpublishers.comnih.govresearchgate.net These calculations provide theoretical frequencies and intensities of the vibrational modes, which can be compared with experimental data to aid in spectral assignment. elixirpublishers.comnih.gov For this compound, a computational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov

The predicted IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include:

C=O stretching: A strong band for the ester carbonyl group, typically in the region of 1700-1750 cm⁻¹.

NO₂ stretching: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O stretching: Bands for the ester C-O bonds.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, and computational predictions of Raman intensities can help in identifying and assigning the vibrational modes. nih.gov The agreement between calculated and experimental spectra can be improved by applying scaling factors to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. elixirpublishers.com

Reaction Mechanism Modeling

Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification and characterization of transition states. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can provide crucial insights into the reaction kinetics and pathways. researchgate.netannualreviews.org

The synthesis of this compound typically involves the nitration of methyl 2-methylbenzoate (B1238997). scribd.com This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. scribd.combrainly.com Computational methods can be used to locate the transition state for the attack of the nitronium ion on the aromatic ring. The geometry of this transition state would reveal the orientation of the incoming electrophile relative to the substituents already present on the ring. The energy of the transition state is directly related to the activation energy of the reaction, and thus its rate.

For example, in the aminolysis of methyl benzoate (B1203000), a related compound, computational studies have been used to determine the structures and energies of transition states for both concerted and stepwise mechanisms. researchgate.net These calculations can also assess the effect of catalysts by modeling their interaction with the reactants and transition states. researchgate.net

Reaction Pathway Elucidation

Beyond identifying individual transition states, computational chemistry allows for the elucidation of entire reaction pathways. scribd.com This involves mapping the potential energy surface of the reaction, connecting reactants, intermediates, transition states, and products. For the nitration of methyl 2-methylbenzoate to form this compound, this would involve modeling the formation of the nitronium ion, its electrophilic attack on the aromatic ring to form a sigma complex (arenium ion), and the subsequent deprotonation to restore aromaticity. scribd.combrainly.com

Computational studies can help determine the preferred site of nitration. The methyl and ester groups on the benzene ring direct the incoming nitro group. The methyl group is an ortho-, para-director, while the ester group is a meta-director. Computational analysis of the stability of the intermediate sigma complexes for ortho, meta, and para attack can explain the observed regioselectivity of the reaction.

Structure-Reactivity and Structure-Property Relationships

Electronic Effects of Substituents on Reactivity (e.g., Hammett Plots)

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. semanticscholar.orgresearchgate.netviu.calibretexts.org It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents through the use of substituent constants (σ) and a reaction constant (ρ). viu.calibretexts.org

For a series of substituted benzoates, including this compound, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rate (or equilibrium constant) against the appropriate Hammett substituent constant (σ). semanticscholar.orglibretexts.org The nitro group is a strong electron-withdrawing group and has a positive σ value, indicating that it will increase the rate of reactions that are favored by electron withdrawal from the aromatic ring, such as nucleophilic aromatic substitution. viu.calibretexts.org Conversely, the methyl group is an electron-donating group with a negative σ value.

Computational studies can complement experimental Hammett analyses by calculating properties such as the charge density at the reaction center, which can be correlated with reaction rates. semanticscholar.org For instance, a higher positive charge on the carbonyl carbon of the ester would correlate with a faster rate of hydrolysis. semanticscholar.org

Steric Effects on Reaction Outcomes

In the study of chemical reactivity, both electronic and steric effects play a crucial role in determining the outcome of a reaction. For this compound, the presence of substituents on the benzene ring introduces significant steric considerations that can influence reaction rates and product distributions.

The molecular structure of this compound features a methyl group positioned ortho to the methyl ester group. This ortho-substituent creates steric hindrance, a phenomenon where the physical bulk of a group impedes the approach of a reactant to the reaction center. researchgate.net This steric congestion can significantly lower reaction rates and yields, particularly in reactions involving the ester functionality or substitution at the adjacent ring positions.

Theoretical and experimental studies on related substituted benzoic acids and their esters have consistently demonstrated the impact of ortho-substituents. mdpi.commdpi.com During reactions such as esterification, the presence of a bulky group at the ortho position can obstruct the attack of the nucleophile (e.g., an alcohol) on the carbonyl carbon of the ester or carboxylic acid. mdpi.com This steric barrier increases the activation energy of the reaction, thereby slowing it down. researchgate.net

Research on the catalytic esterification of various substituted benzoic acids provides quantitative insight into this effect. A study utilizing iron-supported Zr/Ti solid acid catalysts for the synthesis of methyl benzoates revealed a clear trend in reaction yields based on the position of the substituent on the benzene ring. For a given substituent, the yield of the corresponding methyl benzoate was consistently lowest for the ortho-substituted isomer, higher for the meta, and highest for the para isomer. mdpi.com This trend is a direct consequence of the steric hindrance posed by the ortho group, which is minimized at the meta and para positions.

The following table summarizes the yields for the esterification of different substituted benzoic acids, illustrating the dominant role of orthosteric effects. mdpi.com

Table 1: Effect of Substituent Position on the Yield of Methyl Benzoate Synthesis

Substituent Ortho-Position Yield (%) Meta-Position Yield (%) Para-Position Yield (%)
-CH₃ 82.3 85.1 93.5
-Cl 82.2 84.3 90.0
-Br 63.5 77.8 80.4

Data sourced from a study on catalytic esterification reactions, demonstrating the impact of steric hindrance. mdpi.com

In intramolecular reactions, steric factors can lead to distorted molecular geometries in the products. For example, in electrophile-driven cyclizations of related 2-alkynyl-3-nitrobenzoates, the presence of the nitro group can direct the reaction towards a 6-endo cyclization. The resulting products can exhibit significant sterically-driven distortion of the ring system to accommodate the bulky substituents. nus.edu.sg

Biological Activity and Mechanistic Studies

Antimicrobial Properties and Related Investigations

Scientific literature focusing specifically on the antimicrobial properties of Methyl 2-methyl-5-nitrobenzoate (B13354976) is limited. However, research into structurally similar nitroaromatic compounds provides insight into the potential antimicrobial activity of this chemical class.

Direct and comprehensive studies detailing the antibacterial activity of Methyl 2-methyl-5-nitrobenzoate are not extensively reported in peer-reviewed literature. The broader class of nitroimidazole compounds, which share the nitro functional group, are well-known for their antibacterial effects, particularly against anaerobic bacteria. These related compounds are thought to work when the nitro group is reduced within the microbial cell, forming reactive intermediates that bind to and damage the microorganism's DNA, leading to cell death. However, dedicated research is required to determine if this compound exhibits a similar mechanism and spectrum of activity.

While specific studies on the antifungal properties of this compound are not prominent, research on related nitrobenzoate esters has shown notable antifungal effects. For instance, a study on Methyl 3,5-dinitrobenzoate (B1224709) (MDNB), a compound with two nitro groups, demonstrated significant activity against various strains of Candida albicans, a common cause of fungal infections in humans. nih.gov

In this research, both free MDNB and a nanoemulsion formulation (MDNB-NE) were tested to determine their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results indicated that the compound inhibited the growth of all tested strains. nih.gov The nanoemulsion formulation of the related compound, MDNB-NE, was found to be more effective against the ATCC 90028 strain than the free compound. nih.gov

Table 1: Antifungal Activity of a Related Compound, Methyl 3,5-dinitrobenzoate (MDNB), against Candida albicans

Strain Compound MIC (mM) MFC (mM)
C. albicans ATCC 90028 MDNB 1.10 2.21
C. albicans ATCC 90028 MDNB-NE 0.55 1.10
C. albicans PLA1 MDNB 1.10 2.21
C. albicans PLA1 MDNB-NE 1.10 >2.21
C. albicans PLA5 MDNB 0.55 1.10
C. albicans PLA5 MDNB-NE 0.27 0.55
C. albicans PLA15 MDNB 1.10 2.21
C. albicans PLA15 MDNB-NE 0.55 1.10

Data sourced from a study on Methyl 3,5-dinitrobenzoate, a structurally related compound. nih.gov

Herbicidal Properties

There is no direct evidence in the reviewed scientific literature to suggest that this compound itself has been developed or tested as a herbicide. However, other nitrobenzoate derivatives are used in agriculture for this purpose. A notable example is Bifenox, the common name for methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate. nih.gov Bifenox is a photobleaching herbicide used to control a variety of weeds. nih.gov The presence of the nitrobenzoate structure in established herbicides like Bifenox suggests that this chemical moiety can be a component of herbicidally active molecules, although the specific properties of this compound in this context remain uninvestigated.

Role as Pharmaceutical Intermediate and Drug Discovery

This compound serves as a valuable building block and intermediate in the synthesis of more complex, pharmacologically active molecules. myskinrecipes.com Its chemical structure, featuring ester and nitro functional groups on a substituted benzene (B151609) ring, allows for a variety of chemical transformations, making it a useful component in drug discovery and development. myskinrecipes.com

The most significant role of this compound in pharmaceuticals is as a precursor or intermediate in the synthesis of anticancer drugs. It is recognized as a key starting material in the multi-step synthesis of Lenalidomide. nbinno.com Lenalidomide is an important immunomodulatory drug used in the treatment of multiple myeloma and other cancers. nbinno.com The quality and availability of intermediates like this compound are crucial for the efficient and pure production of the final active pharmaceutical ingredient. nbinno.com In chemical databases, this compound is also identified under the synonym "Lenalidomide Impurity 21," which underscores its direct relevance to the manufacturing process of this drug. nih.gov

Table 2: Role of this compound as a Pharmaceutical Intermediate

Intermediate Compound Drug Candidate Therapeutic Area
This compound Lenalidomide Oncology (Multiple Myeloma)

This compound is a known precursor and documented impurity in the synthesis of Lenalidomide. nbinno.comnih.gov

There are no direct studies in the available literature that investigate this compound as an enzyme inhibitor itself. Its primary role is that of a synthetic intermediate. However, it is involved in the synthesis of molecules that target specific enzymes. For example, a structurally related compound, Methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a crucial intermediate in the synthesis of Rucaparib. innospk.com Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme central to DNA repair. innospk.com PARP inhibitors are a class of targeted cancer therapies that are particularly effective in cancers with mutations in DNA repair genes like BRCA. frontiersin.orgnih.gov

While this compound is not directly implicated in the synthesis of known PARP inhibitors, the use of similar nitrobenzoate structures in the creation of such drugs highlights the utility of this class of compounds in designing enzyme-targeted therapies. innospk.com Further research would be needed to determine if this compound or its direct derivatives possess any intrinsic enzyme-inhibiting properties.

Mechanisms of Biological Action

The biological activity of this compound, a nitroaromatic compound, is intrinsically linked to the metabolic reduction of its nitro group. While specific research on this particular compound is limited, the mechanisms of action for the broader class of nitroaromatic compounds have been studied and provide a framework for understanding its potential biological effects. The following sections detail the generally accepted mechanisms through which nitroaromatic compounds exert their biological and toxicological effects. It is important to note that the information presented is based on the behavior of nitroaromatic compounds as a class, and further research is required to elucidate the specific pathways for this compound.

Intercellular Reduction and Toxic Intermediate Formation (e.g., Nitroso, Superoxide (B77818) Species)

The biological effects of nitroaromatic compounds are largely dependent on their intracellular reduction. This process, often catalyzed by a variety of nitroreductases, transforms the relatively inert nitro group into a series of highly reactive intermediates. The reduction is a stepwise process, with each step producing species with varying degrees of reactivity and toxicity.

The initial step in the activation of a nitroaromatic compound (Ar-NO₂) is a one-electron reduction to form a nitro anion radical (Ar-NO₂⁻•). In the presence of molecular oxygen, this radical can undergo redox cycling by transferring its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻•). This process can lead to a state of oxidative stress within the cell.

Under anaerobic or hypoxic conditions, or through the action of certain nitroreductases, the nitro anion radical can be further reduced. A two-electron reduction leads to the formation of a nitroso intermediate (Ar-NO). Subsequent reduction steps produce a hydroxylamine (B1172632) (Ar-NHOH) and ultimately an amine (Ar-NH₂). The nitroso and hydroxylamine intermediates are particularly noteworthy for their high reactivity and are considered key mediators of the toxic and genotoxic effects of nitroaromatic compounds.

Table 1: Potential Reactive Intermediates from the Reduction of a Generic Nitroaromatic Compound (Ar-NO₂) and Their Significance

Intermediate Chemical Formula Significance
Nitro Anion RadicalAr-NO₂⁻•Participates in redox cycling, leading to superoxide formation and oxidative stress.
Nitroso DerivativeAr-NOA highly reactive electrophile capable of binding to cellular macromolecules.
Hydroxylamine DerivativeAr-NHOHCan be further activated to form nitrenium ions, which are potent electrophiles that react with DNA.
Superoxide RadicalO₂⁻•A reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA.

This table is illustrative of the general reduction pathway of nitroaromatic compounds. The specific intermediates and their reactivity for this compound have not been experimentally determined.

DNA Binding and Cellular Damage

The reactive intermediates generated from the reduction of nitroaromatic compounds, particularly the nitroso and hydroxylamine derivatives, are capable of interacting with critical cellular macromolecules, most notably DNA. The electrophilic nature of these intermediates allows them to form covalent adducts with nucleophilic sites on DNA bases.

The formation of DNA adducts can have significant biological consequences. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these lesions can result in mutations, which may contribute to the initiation of carcinogenesis. The types of DNA adducts formed can vary depending on the specific nitroaromatic compound and the metabolic pathways involved. Common sites of adduction on DNA bases include the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine.

Table 2: Common Types of DNA Damage Associated with Nitroaromatic Compound Metabolism

Type of Damage Description Potential Consequence
Covalent DNA AdductsFormation of a stable covalent bond between a reactive metabolite and a DNA base.Mutagenesis, carcinogenesis, apoptosis.
Oxidative DNA DamageDamage to DNA bases or the sugar-phosphate backbone by reactive oxygen species.Strand breaks, mutations, genomic instability.
DNA Strand BreaksDisruption of the phosphodiester backbone of one or both DNA strands.Disruption of replication and transcription, cell death.

This table outlines general mechanisms of DNA damage by nitroaromatic compounds. Specific DNA adducts and the extent of cellular damage caused by this compound have not been characterized.

Structure-Activity Relationship (SAR) Studies

The position of the nitro group can significantly impact the compound's reduction potential, which in turn affects the rate of formation of reactive intermediates. For instance, the presence of electron-withdrawing groups on the aromatic ring can increase the reduction potential, making the compound more susceptible to metabolic activation. Conversely, electron-donating groups may decrease the reduction potential.

The steric and electronic properties of other substituents on the aromatic ring also play a crucial role. Bulky substituents near the nitro group may hinder the access of nitroreductases, thereby reducing the rate of activation. The lipophilicity of the molecule, influenced by its various substituents, affects its ability to cross cell membranes and reach its intracellular targets.

Table 3: General Structure-Activity Relationship Principles for Nitroaromatic Compounds

Structural Feature Influence on Biological Activity Example
Position of Nitro GroupAffects reduction potential and steric accessibility for enzymatic reduction.Ortho-substituted nitroarenes may have different activities compared to meta- or para-substituted isomers.
Electronic Nature of SubstituentsElectron-withdrawing groups generally increase the reduction potential and reactivity.A second nitro group or a halogen can enhance the biological activity.
Steric HindranceBulky groups near the nitro group can decrease the rate of metabolic activation.A large alkyl group adjacent to the nitro group may reduce cytotoxicity.
Lipophilicity (LogP)Influences membrane permeability and distribution within the cell.Increased lipophilicity can lead to greater accumulation in lipid-rich environments.

This table presents generalized SAR principles for the nitroaromatic class of compounds. A specific SAR study for this compound and its analogs is not currently available in the scientific literature.

Applications in Materials Science and Agrochemicals

Polymer and Resin Synthesis

In materials science, methyl 2-methyl-5-nitrobenzoate (B13354976) serves as a crucial building block in the creation of specialty polymers and resins. chemimpex.com The presence of the nitro group can be exploited in polymerization reactions to impart specific properties to the resulting materials, such as enhanced thermal stability or modified electronic characteristics. While detailed research findings on its specific use as a monomer are not extensively publicized, its role as an intermediate in creating more complex molecules for polymer applications is acknowledged. evitachem.com The ester and nitro functionalities allow for a variety of chemical modifications, enabling the synthesis of monomers tailored for specific polymer architectures.

Application Area Role of Methyl 2-methyl-5-nitrobenzoate Potential Polymer Properties
Specialty PolymersIntermediate for monomer synthesis evitachem.comEnhanced thermal stability, specific electronic properties
ResinsBuilding block for resin formulation chemimpex.comDurability, tailored chemical resistance

Agrochemical Development

The development of modern agrochemicals relies on versatile intermediate compounds, and this compound plays a notable role in this sector. chemimpex.com Its derivatives are investigated for their potential as active ingredients in various crop protection products.

This compound is utilized as a precursor in the synthesis of certain pesticides. chemimpex.comchembk.com The nitroaromatic structure is a common feature in many biologically active molecules, and modifications of this compound can lead to the development of new insecticidal agents. biosynth.com Research has shown that related nitro-containing compounds can exhibit pesticidal properties, suggesting the potential for derivatives of this compound in this area. biosynth.com For instance, the related compound Methyl 5-hydroxy-2-nitrobenzoate has been identified as a synthetic pesticide. biosynth.com

The synthesis of novel herbicides is another significant application of this compound and its parent compound, 2-methyl-5-nitrobenzoic acid. chemimpex.comguidechem.com The core structure can be chemically modified to produce compounds that target specific metabolic pathways in weeds, leading to effective and selective weed control. The development of herbicides from this chemical family is an active area of research in the agrochemical industry.

Environmental Impact and Toxicology Research

Ecotoxicity Studies

Effects on Aquatic Life

Specific ecotoxicity studies detailing the effects of Methyl 2-methyl-5-nitrobenzoate (B13354976) on aquatic organisms such as fish, invertebrates, and algae have not been identified in publicly accessible scientific literature. The environmental risk to aquatic ecosystems cannot be quantitatively assessed without standardized tests that determine endpoints like the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population). For a related compound, methyl-m-nitrobenzoate, ecotoxicity data are also noted as being unavailable, suggesting a general data gap for this class of compounds miracosta.edu.

Potential Genotoxic and Carcinogenic Effects

The potential for a chemical to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical component of its toxicological assessment.

In Silico Toxicity Assessment

In silico toxicology uses computational models to predict the potential toxicity of chemicals based on their structure. japsonline.com For Methyl 2-methyl-5-nitrobenzoate, no specific in silico studies predicting its genotoxic or carcinogenic potential were found. However, studies on structurally similar compounds can provide some insight. For instance, various brominated methyl nitrobenzoate isomers, which share the core chemical structure, have been identified as "structurally alert genotoxic impurities" based on in silico toxicity assessments. amazonaws.com The presence of a nitroaromatic group is a well-known structural alert for mutagenicity in some computational models, as it can be metabolically reduced to reactive intermediates that may interact with DNA. mdpi.com

Interactive Table: In Silico Toxicity Predictions (Note: Data for this compound is not available; this table illustrates typical endpoints for such an assessment.)

In Vitro and In Vivo Genotoxicity Assays

Genotoxicity testing typically follows a tiered approach, starting with in vitro (cell-based) assays before proceeding to in vivo (animal) studies if necessary. juniperpublishers.com

In Vitro Assays: Standard in vitro tests are designed to detect genetic damage in controlled laboratory settings. juniperpublishers.com Common assays include:

Bacterial Reverse Mutation Assay (Ames Test): This test uses bacteria to evaluate a chemical's potential to cause gene mutations. juniperpublishers.com

Mammalian Cell Assays: These tests, using mammalian cells, can detect chromosomal aberrations, micronuclei formation, or gene mutations. juniperpublishers.commdpi.com

In Vivo Assays: If a compound shows positive results in in vitro tests, in vivo assays are often required to assess whether the effect occurs in a whole organism. service.gov.ukcriver.com These studies account for the absorption, distribution, metabolism, and excretion (ADME) of the substance. nih.gov Key in vivo tests include:

Mammalian Erythrocyte Micronucleus Test: This is the most widely used in vivo test to detect chromosomal damage by observing micronuclei in red blood cells. service.gov.uk

Comet Assay (Single-Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in cells from various tissues. criver.comnih.gov

No specific results from either in vitro or in vivo genotoxicity assays for this compound were found in the reviewed scientific literature. Safety data for a related compound, methyl-m-nitrobenzoate, indicates that it is not listed as a carcinogen by major regulatory and scientific bodies, including ACGIH, IARC, NTP, or OSHA. miracosta.edu However, the aggregated GHS information provided to the European Chemicals Agency (ECHA) for this compound classifies it as Acute Toxicity 4, indicating it is harmful if swallowed, but provides no classification for carcinogenicity or mutagenicity. nih.gov

Environmental Fate and Degradation Studies

The environmental persistence, transformation, and ultimate fate of a chemical are determined by its properties and susceptibility to degradation processes.

Contamination Pathways in Soil, Water, and Air

Information regarding the specific environmental fate and contamination pathways of this compound is scarce. However, general principles and data from related nitroaromatic compounds allow for a qualitative discussion of its likely behavior.

Soil: As a solid with likely low water solubility (a related compound, 2-methyl-5-nitrobenzoic acid, is insoluble in water), this compound is expected to have limited mobility in soil. noaa.gov It would likely sorb to organic matter in soil and sediment, reducing its potential to leach into groundwater.

Water: If released into water, its low solubility would cause it to partition to sediment. noaa.gov Biodegradation would be a primary pathway for its removal. Studies on other nitroaromatic compounds, such as 2-nitrobenzoate (B253500), have shown that certain bacteria can utilize them as a source of carbon and energy. nih.govresearchgate.net The degradation often proceeds via an oxidative pathway, where the nitro group is removed as nitrite, followed by the cleavage of the aromatic ring. nih.govresearchgate.net

Air: As a solid with a relatively high boiling point, it is not expected to be highly volatile. If it does enter the atmosphere, like other aromatic compounds, it would be susceptible to degradation by photochemical reactions.

Interactive Table: Environmental Fate and Degradation Profile

Degradation Products and Their Impact

The environmental fate of this compound is largely determined by the nature of its degradation products. While specific research on the complete degradation pathway of this exact compound is limited, the metabolic routes of structurally similar nitroaromatic compounds have been studied, providing a likely model for its breakdown.

Nitroaromatic compounds, in general, are known to be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative degradation. However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

The degradation of nitrobenzoates often begins with either the reduction of the nitro group or the hydrolysis of the ester linkage. In the case of this compound, a probable initial step is the hydrolysis of the methyl ester group to form 2-methyl-5-nitrobenzoic acid . This reaction can occur abiotically in the environment or be mediated by microbial esterases.

Following this, the microbial degradation of 2-methyl-5-nitrobenzoic acid would likely proceed through pathways observed for other nitroaromatic acids. One common strategy employed by bacteria is the oxidative removal of the nitro group. For instance, studies on the degradation of 2-nitrobenzoate by Arthrobacter sp. have shown the formation of salicylate (B1505791) and catechol as key intermediates. nih.govresearchgate.net A similar pathway for 2-methyl-5-nitrobenzoic acid would involve its conversion to intermediates that can enter central metabolic pathways.

Another possibility is the reduction of the nitro group to a hydroxylamino or amino group, forming compounds like methyl 2-methyl-5-aminobenzoate . These aromatic amines are often more amenable to ring cleavage.

The environmental impact of these degradation products is a significant consideration. While the parent compound may have its own toxicity profile, the intermediates can also pose environmental risks. For example, some aromatic amines are known to be carcinogenic. The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen would represent a full detoxification, but the persistence of intermediate metabolites could have adverse ecological effects.

The table below outlines the probable degradation products of this compound and their potential environmental impact.

Degradation ProductFormation PathwayPotential Environmental Impact
2-methyl-5-nitrobenzoic acidHydrolysis of the methyl esterSimilar ecotoxicity to the parent compound, may be more mobile in soil and water.
Methyl 2-methyl-5-aminobenzoateReduction of the nitro groupAromatic amines can be toxic and potentially carcinogenic.
Salicylate and Catechol analogsOxidative degradation of the aromatic ringGenerally more biodegradable, but can be toxic at high concentrations.

Safe Handling and Disposal Research

Given the potential hazards associated with nitroaromatic compounds, strict adherence to safety protocols during the handling and disposal of this compound is imperative. Research into safe handling practices is primarily informed by safety data sheets (SDS) for structurally related chemicals and general guidelines for handling laboratory chemicals. chemicalbook.comfishersci.comfishersci.comsigmaaldrich.com

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential to prevent exposure. This includes:

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes. kagziapps.comnorthindustrial.net

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron are necessary to prevent skin contact. kagziapps.comnorthindustrial.net

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. hazmatschool.com

Handling and Storage:

this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. chemicalbook.com

Avoid the formation of dust and aerosols. chemicalbook.com

Containers should be kept tightly closed and stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. fishersci.com

All sources of ignition should be removed when handling the compound. chemicalbook.com

Spill Procedures: In the event of a spill, the area should be evacuated and ventilated. For small spills, absorbent material can be used to contain the chemical. noaa.gov The absorbed material should then be placed in a sealed container for proper disposal. noaa.gov For larger spills, emergency services should be contacted. mst.edu

Disposal: The disposal of this compound and its waste must be carried out in accordance with local, state, and federal regulations. It is generally considered a hazardous waste.

The compound should not be discharged into drains or the environment. chemicalbook.com

Disposal options include incineration in a licensed facility or disposal in a designated hazardous waste landfill. chemicalbook.com

Contaminated packaging should also be treated as hazardous waste. chemicalbook.com

The following table summarizes the key safe handling and disposal recommendations for this compound.

AspectRecommendation
Personal Protective Equipment Chemical safety goggles, chemical-resistant gloves, lab coat. Respirator if needed.
Handling Use in a well-ventilated area (fume hood). Avoid dust/aerosol formation.
Storage Cool, dry, well-ventilated area. Keep container tightly closed. Away from oxidizing agents.
Spills Evacuate and ventilate. Use absorbent material for small spills. Contact emergency services for large spills.
Disposal Treat as hazardous waste. Do not release into the environment. Use a licensed disposal company.

Analytical Method Development and Validation

Chromatographic Techniques

Chromatography is the primary approach for separating Methyl 2-methyl-5-nitrobenzoate (B13354976) from complex mixtures. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas chromatography is a well-suited technique for the analysis of volatile and thermally stable compounds like Methyl 2-methyl-5-nitrobenzoate. The purity of this compound can be assessed using GC, often achieving greater than 98.0% as a specification. tcichemicals.comfishersci.ca

For related nitroaromatic compounds, GC methods have been developed that are directly applicable. For instance, a quantitative method for 2-methyl-3-nitrobenzoic acid involves esterification with diazomethane (B1218177) prior to GC analysis on a capillary column with flame ionization detection (FID). nih.gov This derivatization step converts the non-volatile acid into its more volatile methyl ester, a structure analogous to the target compound. Another method determines residues of a herbicidal nitrobenzoate by converting it to its methyl ester, purifying it, and measuring it via electron capture gas-liquid chromatography. oup.com The electron-capturing nitro group makes this detector particularly sensitive for such compounds.

A validated GC method for the related 2-methyl-5-nitrobenzoic acid (after silylation) uses an aqueous acid-base titration assay alongside the GC analysis to confirm purity. thermofisher.kr

Table 1: Example GC Conditions for Analysis of Related Nitrobenzoic Acid Derivatives

ParameterMethod for 2-methyl-3-nitrobenzoic acid nih.govMethod for Herbicide (as methyl ester) oup.com
ColumnCP-Sil-43CB capillary column (25 m x 0.32 mm i.d. x 0.2 µm)6 ft x 4 mm id glass column packed with 3% OV-17 on 80-100 mesh Chromosorb W(HP)
DetectorFlame Ionization Detector (FID)63Ni Electron Capture Detector (ECD)
TemperaturesInjector: 280°C, Detector: 280°C, Column: ProgrammedInjector: 250°C, Detector: 300°C, Column: 215°C
Pre-analysis StepEsterification with diazomethaneMethylation with diazomethane
Detection Limit3 x 10-11 g0.01 ppm

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing nitroaromatic compounds, especially those that are less volatile or part of complex mixtures. rsc.org For compounds structurally similar to this compound, reverse-phase (RP) HPLC is common.

For example, an RP-HPLC method has been established for Methyl 2-((2-methoxy-2-oxoethyl)thio)-5-nitrobenzoate, a related structure. sielc.com This method uses a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier. sielc.com For mass spectrometry applications, volatile acids like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com Similarly, HPLC is used to determine the purity of sodium 3-nitrobenzoate and to monitor the synthesis of 2-methyl-4-nitrobenzoic acid. ontosight.aigoogle.com

Chiral HPLC methods have also been developed for resolving enantiomers of related compounds like 2-methyl glycidyl (B131873) nitrobenzoate, using polysaccharide-based chiral stationary phases. nih.gov While this compound is not chiral, this demonstrates the capability of LC to resolve complex isomeric mixtures that may arise during synthesis.

Table 2: Example LC Conditions for Analysis of Related Nitrobenzoate Derivatives

ParameterMethod for Methyl 2-((2-methoxy-2-oxoethyl)thio)-5-nitrobenzoate sielc.comMethod for 2-methyl glycidyl nitrobenzoate enantiomers nih.gov
TechniqueReverse Phase (RP) HPLCChiral HPLC (Polar-organic phase mode)
ColumnNewcrom R1 (Reverse-phase)Chiralpak AD-H (Polysaccharide-based)
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS)Methanol (B129727)/ethanol (80:20)
Flow RateNot specified0.9 mL/min
DetectionNot specified (likely UV)Not specified (likely UV)
Analysis TimeNot specified< 13 min

Mass Spectrometry Coupling (GC-MS, LC-MS)

Coupling chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and selectivity, enabling definitive peak identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. A sensitive GC-MS method was developed and validated for the determination of seven potential genotoxic impurities (PGIs) in the drug substance Lenalidomide, including the isomeric Methyl-2-methyl-3-nitrobenzoate. amazonaws.com The method uses a liquid-liquid extraction for sample preparation, followed by analysis on a dimethyl polysiloxane capillary column with electron impact (EI) ionization in selective ion monitoring (SIM) mode. amazonaws.com The SIM mode enhances sensitivity by monitoring only specific, characteristic mass fragments of the target analytes. For Methyl-2-methyl-3-nitrobenzoate, the quantifying ion was m/z 178. amazonaws.com This methodology is directly transferable to the analysis of its isomer, this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing non-volatile or thermally labile nitroaromatic compounds. rsc.org While many nitroaromatics can be detected in negative ion mode due to the electron-withdrawing nitro group, neutral compounds like this compound may exhibit poor ionization efficiency. rsc.orgrsc.org Techniques like atmospheric pressure chemical ionization (APCI) can be more effective than electrospray ionization (ESI) for such compounds. rsc.orgutwente.nl One study describes an LC-electron capture (EC) APCI-MS method for determining various nitroaromatic compounds. rsc.orgutwente.nl For enhanced sensitivity, especially for trace-level genotoxic impurities, derivatization to introduce a more readily ionizable group prior to LC-MS analysis is a common and effective strategy. rsc.org

Table 3: Validated GC-MS Method Parameters for Isomeric Methyl-2-methyl-3-nitrobenzoate amazonaws.com

ParameterCondition
ColumnSPB-1, Fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 1.0 µm film thickness)
Stationary Phase100% dimethyl polysiloxane
Carrier GasHelium
Ionization ModeElectron Impact (EI)
MS ModeSelective Ion Monitoring (SIM)
Quantification Ion (m/z)178
Oven ProgramInitial 180°C (hold 4 min), ramp 20°C/min to 220°C, hold 19 min

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis and detection. researchgate.net For this compound, this could involve converting it to a more volatile form for GC or introducing a functional group that enhances its detectability by UV, fluorescence, or mass spectrometry detectors. researchgate.net

A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region. While derivatization is often used to add a chromophore to an otherwise non-absorbing analyte, this compound already possesses a strong chromophore: the nitrobenzene (B124822) system. rsc.org Nitroaromatic compounds are known for their strong UV absorption, which often allows for their detection at low levels by HPLC-UV without any derivatization. rsc.org

However, in cases where matrix interference is significant at the native absorption wavelength, derivatization could be employed to shift the absorption to a different, clearer region of the spectrum. For example, the nitro group could be reduced to an amine, which could then be reacted with a chromophore-bearing reagent. This is a common strategy, although the inherent UV activity of the parent compound often makes it unnecessary. academicjournals.org

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV/Vis absorption. Analytes that are not naturally fluorescent can be derivatized by reacting them with a fluorogenic reagent to introduce a fluorophore. researchgate.net

This compound is not fluorescent. A viable strategy to enable fluorescence detection would be the chemical reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This transformation creates a reactive site that can be targeted by a variety of amine-derivatizing fluorogenic reagents. rsc.orgacademicjournals.org

Common reagents for derivatizing amines for fluorescence detection include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. academicjournals.org

4-Fluoro-7-nitrobenzofurazan (NBD-F): Reacts with primary and secondary amines to yield fluorescent products. greyhoundchrom.com

Dansyl Chloride: Reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.

This approach of reduction followed by fluorogenic tagging is a powerful strategy for the trace-level quantification of nitroaromatic compounds in complex samples where high sensitivity is paramount. rsc.org

Introduction of Ionizable Tags for Mass Spectrometry

The analysis of nitroaromatic compounds such as this compound by liquid chromatography-mass spectrometry (LC-MS) can present challenges due to their neutral nature and often inefficient ionization. rsc.org To overcome these limitations and enhance detection sensitivity, particularly at trace levels, chemical derivatization by introducing an ionizable tag is a common and effective strategy. rsc.org

This approach involves a chemical reaction that attaches a functional group to the analyte molecule, which is easily ionized under mass spectrometry conditions. For nitroaromatic compounds, a frequent strategy is the reduction of the nitro group to an amine. rsc.org This newly formed primary amine group is readily protonated, making it highly suitable for positive ion electrospray ionization (ESI-MS), a common LC-MS interface. This derivatization significantly boosts the signal intensity, allowing for much lower detection limits. rsc.orgpharmaffiliates.com

The process for this derivatization is designed to be straightforward and robust for general laboratory application. A typical procedure involves dissolving the sample containing the nitroaromatic compound in a suitable solvent mixture, followed by the addition of a reducing agent like zinc dust. The reaction is often facilitated by shaking or sonication for a short period, converting the nitro group to an ionizable amine. rsc.org This method is advantageous as it is selective, simple, and can often be performed under mild conditions without complex sample manipulations like heating or extraction. rsc.org

Impurity Profiling and Quantification

Impurity profiling is essential for ensuring the quality and safety of pharmaceutical products. This compound may be present as an intermediate or be related to potential impurities in the synthesis of active pharmaceutical ingredients (APIs) like Lenalidomide. amazonaws.com During the synthesis of such APIs, various related substances and isomers can arise.

A key analytical challenge is the detection and quantification of these potential genotoxic impurities (PGIs), which must be controlled to levels below the Threshold of Toxicological Concern (TTC). wisdomlib.org For instance, in the synthesis of Lenalidomide, several isomeric bromomethyl nitrobenzoate impurities are possible, including Methyl 2-bromomethyl-5-nitrobenzoate. amazonaws.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are developed to separate and quantify these structurally similar compounds. amazonaws.comasianpubs.org

Common impurities that may be monitored alongside this compound, particularly in the context of Lenalidomide synthesis, are listed below.

Impurity NameAbbreviationMolecular FormulaContext/Origin
Methyl 2-bromomethyl-5-nitrobenzoatePGI-7C₉H₈BrNO₄Isomeric impurity in Lenalidomide synthesis. amazonaws.com
Methyl 2-methyl-3-nitrobenzoatePGI-1C₉H₉NO₄Potential genotoxic impurity in Lenalidomide. amazonaws.com
Methyl 2-chloromethyl-3-nitrobenzoatePGI-3C₉H₈ClNO₄Potential genotoxic impurity in Lenalidomide. amazonaws.com
Methyl 2-bromomethyl-6-nitrobenzoatePGI-4C₉H₈BrNO₄Potential genotoxic impurity in Lenalidomide. amazonaws.com
Methyl 2-bromomethyl-4-nitrobenzoatePGI-6C₉H₈BrNO₄Potential genotoxic impurity in Lenalidomide. amazonaws.com
4-NitrophthalidePGI-2C₈H₅NO₃Potential genotoxic impurity in Lenalidomide. amazonaws.com

Method Validation Parameters (e.g., Sensitivity, Linearity, Precision, Accuracy)

The validation of analytical methods is mandatory to ensure they are reliable, reproducible, and fit for their intended purpose, following guidelines from the International Council for Harmonisation (ICH). wisdomlib.orgchemmethod.com For this compound and its related impurities, methods like HPLC and GC-MS are validated for several key parameters.

Sensitivity: The limits of detection (LOD) and quantification (LOQ) establish the sensitivity of the method. For related nitroaromatic impurities, LOD values as low as 0.037 µg/mL have been achieved, which is crucial for controlling genotoxic impurities at trace levels. wisdomlib.org

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Linearity is typically confirmed by a high correlation coefficient (R²), which should ideally be greater than 0.99. amazonaws.comjocpr.com

Precision: Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

Accuracy: Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. For related impurities, recovery values are often expected to be within a range of approximately 85-115%. amazonaws.comsci-hub.se

The table below summarizes typical validation parameters from studies on impurities structurally related to this compound.

ParameterFinding/ValueMethodReference
LOD0.037 µg/mL for several PGIsGC-MS wisdomlib.org
LOQ4.70 µg/g for Methyl 2-amino-3-nitrobenzoateHPLC jocpr.com
Linearity (R²)> 0.990GC-MS amazonaws.com
Linearity Range (for a related impurity)6.58 - 90.0 ppmHPLC asianpubs.orgasianpubs.org
Accuracy (Recovery)84.2% – 107.6%GC-MS amazonaws.com
Accuracy (Recovery)99.02% - 102.68%HPLC jocpr.com

Compound Stability and Degradation Product Monitoring

Stability testing is a critical component of analytical method development, ensuring that the analyte remains unchanged during the analysis process. For impurities related to this compound, solution stability has been demonstrated for up to 24 hours under laboratory conditions, indicating that the analytical results will not be affected by degradation during this timeframe. asianpubs.orgasianpubs.org

Forced degradation studies are also conducted to understand the potential degradation pathways of a compound under various stress conditions, such as heat, acid, base, and oxidation. While specific degradation studies on this compound are not detailed in the provided context, safety data for structurally similar compounds like Methyl 2-chloro-5-nitrobenzoate indicate that thermal decomposition can lead to the formation of hazardous decomposition products. fishersci.comfishersci.at These products typically include irritating gases and vapors such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). fishersci.com Monitoring for these potential degradation products is crucial for ensuring the stability and safety of the compound during its shelf life and under manufacturing conditions. The compound itself is generally stable under normal storage conditions, but should be kept away from strong oxidizing agents, acids, and bases. lgcstandards.comsynquestlabs.com

Q & A

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h65–7085–90
RecrystallizationEthanol/water, 4°C, 12 h90–9598+

Advanced Question: How do hydrogen-bonding patterns in this compound crystals affect its stability and reactivity?

Methodological Answer:
Crystallographic studies using SHELXL () reveal that intermolecular hydrogen bonds (e.g., C=O⋯H–C) form a 2D network, stabilizing the crystal lattice.

  • Graph Set Analysis (): The motif R22(8)R_2^2(8) dominates, involving nitro and ester groups. This network reduces susceptibility to hydrolysis under ambient conditions .
  • Reactivity Implications : The rigid lattice limits nucleophilic attack at the ester carbonyl, requiring solvent-mediated disruption for reactions like saponification .

Q. Key Tools :

  • ORTEP-3 () for visualizing thermal ellipsoids and hydrogen-bond geometry.
  • SHELXPRO () for refining disorder models in nitro-group orientations.

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Strong absorption at 1725 cm⁻¹ (ester C=O) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) confirm functional groups .
  • NMR : 1H^1\text{H} NMR (CDCl₃): δ 8.2 (d, 1H, aromatic), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 210.1, with fragmentation peaks at m/z 168 (loss of –NO₂) .

Note : Compare experimental data with computational predictions (e.g., PubChem ) to resolve ambiguities in peak assignments.

Advanced Question: How can conflicting solubility data for this compound in polar solvents be resolved?

Methodological Answer:
Discrepancies in solubility (e.g., ethanol vs. methanol) arise from impurities and polymorphic forms.

  • Controlled Testing : Use HPLC-grade solvents and equilibrate at 25°C for 24 h. Filter saturated solutions through 0.22 μm membranes before gravimetric analysis .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect metastable forms that may alter solubility profiles .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)Notes
Ethanol12.3 ± 0.5Preferred for recrystallization
Acetone28.9 ± 1.2Risk of ester degradation
Water<0.1Requires surfactants for reactions

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:
While some SDS reports no significant hazards (), precautionary measures are critical:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders ().
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as halogenated waste ().

Contradiction Note : recommends emergency eye washing for related nitroaromatics, whereas classifies the compound as non-hazardous. Apply precautionary principle in ambiguous cases.

Advanced Question: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Selective Reduction : Catalytic hydrogenation (Pd/C, H₂) at 40 psi selectively reduces nitro to amine without ester cleavage .
  • Electrophilic Substitution : Use bulky directing groups (e.g., –SO₃H) to block meta positions and direct reactions to the methyl-adjacent site .
  • Kinetic Control : Low-temperature (–78°C) lithiation with LDA prevents ester group deprotonation .

Q. Table 3: Common Functionalization Pathways

ReactionConditionsMajor Product
Nitro Reduction10% Pd/C, H₂, EtOH, 6 hMethyl 5-amino-2-methylbenzoate
Ester HydrolysisNaOH (2M), reflux, 4 h2-Methyl-5-nitrobenzoic acid

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-nitrobenzoate

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